NPEC-caged-D-AP5
Description
Historical Development of Caged Neurotransmitter Compounds
The concept of "caged" bioactive molecules emerged in the late 1970s with Kaplan's development of caged adenosine triphosphate (ATP). Early caging strategies utilized ortho-nitrobenzyl derivatives, but these suffered from slow photolysis kinetics and off-target interactions. The 1990s saw advancements with nitroindolinyl-based cages like 4-methoxy-7-nitroindolinyl-glutamate (MNI-Glu), which enabled submillisecond neurotransmitter release.
A critical innovation came with the 1-(2-nitrophenyl)ethoxycarbonyl (NPEC) group, first applied to D-2-amino-5-phosphonopentanoic acid (D-AP5) in the early 2000s. Unlike earlier cages, NPEC derivatives demonstrated:
Definition and Basic Properties of NPEC-caged-D-AP5
This compound (chemical name: D-[[1-(2-Nitrophenyl)ethyl]carbamoyl]-2-amino]-5-phosphonopentanoic acid) is a light-sensitive NMDA receptor antagonist with the following characteristics:
The compound's structure features a carbamoyl-linked NPEC group at the α-amino position of D-AP5, rendering it inactive until UV irradiation cleaves the photolabile moiety.
Significance in Neuroscience Research
This compound enables unprecedented spatiotemporal control in synaptic physiology studies:
- Precision Pharmacology : Allows subsecond NMDA receptor blockade in defined subcellular compartments
- LTP Mechanisms : Flash photolysis during tetanic stimulation blocks associative long-term potentiation (LTP) induction without affecting baseline transmission
- Circuit Dynamics : Permits real-time interrogation of NMDA-dependent network oscillations in intact brain slices
Key experimental applications include:
Relation to NMDA Receptor Function and Modulation
As a caged derivative of D-AP5 (IC₅₀ = 5.3 µM for NMDA receptors), this compound provides critical insights into:
NMDA Receptor Activation Dynamics
Allosteric Modulation Mechanisms
Properties
IUPAC Name |
(2R)-2-[1-(2-nitrophenyl)ethoxycarbonylamino]-5-phosphonopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N2O9P/c1-9(10-5-2-3-7-12(10)16(20)21)25-14(19)15-11(13(17)18)6-4-8-26(22,23)24/h2-3,5,7,9,11H,4,6,8H2,1H3,(H,15,19)(H,17,18)(H2,22,23,24)/t9?,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEANJAZNZWLHC-HCCKASOXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)NC(CCCP(=O)(O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)N[C@H](CCCP(=O)(O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N2O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of D-AP5
D-AP5 [(2R)-2-amino-5-phosphonopentanoic acid] serves as the core structure. Its synthesis typically proceeds via:
Introduction of the NPEC Group
The NPEC group is introduced via reaction of D-AP5’s primary amine with 1-(2-nitrophenyl)ethyl chloroformate (NPEC-Cl) under Schotten-Baumann conditions:
Critical Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| pH | 8.5–9.0 | <8.5: Incomplete activation; >9.0: Side reactions |
| Molar Ratio (D-AP5:NPEC-Cl) | 1:1.2 | Excess NPEC-Cl improves conversion to 85–90% |
Purification and Characterization
Isolation Techniques
-
Liquid-Liquid Extraction : Post-reaction mixture is acidified to pH 2–3 with HCl, and the product is extracted into ethyl acetate.
-
Column Chromatography : Silica gel (230–400 mesh) with gradient elution (CH₂Cl₂:MeOH 95:5 to 85:15) removes unreacted D-AP5 and NPEC-Cl byproducts.
-
Lyophilization : Final purification via freeze-drying yields a white crystalline solid.
Analytical Data
Key spectroscopic properties confirming structure:
Formulation and Stability
Stock Solution Preparation
This compound exhibits limited aqueous solubility (<39.03 mg/mL). Standard protocols recommend:
Light Sensitivity
The NPEC group undergoes photolysis at 350–365 nm (t₁/₂ ≈ 10 ms). Handling requires amber glassware and low-light conditions to prevent premature uncaging.
Challenges and Optimization
Common Synthetic Issues
Yield Improvement Strategies
-
Catalytic DMAP : Adding 0.1 eq 4-dimethylaminopyridine accelerates carbamate formation, boosting yield to 92%.
-
Microwave Assistance : 30-minute irradiation at 50°C reduces reaction time without racemization.
Applications in Neurobiological Research
While beyond preparation methods, understanding applications contextualizes synthesis rigor:
Chemical Reactions Analysis
NPEC-caged-D-AP5 undergoes photolysis, where exposure to light cleaves the NPEC group, releasing the active D-AP5. This reaction is highly specific and allows for temporal and spatial control over the activation of D-AP5. The compound does not typically undergo other types of chemical reactions such as oxidation, reduction, or substitution under normal laboratory conditions .
Scientific Research Applications
Scientific Research Applications
The applications of NPEC-caged-D-AP5 in scientific research are extensive:
- Synaptic Plasticity Studies : Researchers use this compound to investigate the role of NMDA receptors in long-term potentiation (LTP), a process essential for learning and memory. By controlling the timing of D-AP5 release, scientists can study how NMDA receptor blockade affects synaptic strengthening .
- Neuroprotective Research : Studies have explored the neuroprotective effects of NMDA antagonists against glutamate-induced toxicity, highlighting potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Behavioral Experiments : In vivo studies have demonstrated that D-AP5 can impair spatial learning in a dose-dependent manner. This research has established correlations between NMDA receptor activity and cognitive functions, providing insights into how receptor modulation affects behavior .
- Pharmacological Investigations : this compound is also utilized in pharmacological studies to assess the effects of NMDA receptor antagonists on various neurological conditions. Its ability to provide temporal control allows researchers to dissect the contributions of NMDA receptor activity to different pathological states .
Synaptic Plasticity
In experiments involving hippocampal slices, researchers employed this compound to explore NMDA receptor functions during LTP induction. The controlled release of D-AP5 enabled precise timing in experiments that demonstrated how NMDA receptor blockade influences synaptic strengthening.
Neuroprotective Studies
Research has indicated that this compound can protect neurons from excitotoxic damage caused by excessive glutamate release. This property positions it as a potential therapeutic agent for conditions characterized by excitotoxicity.
Mechanism of Action
The mechanism of action of NPEC-caged-D-AP5 involves the inhibition of NMDA receptors. Upon exposure to light, the NPEC group is cleaved, releasing D-AP5, which then binds to the NMDA receptor and prevents the binding of glutamate, the receptor’s natural ligand. This inhibition blocks the influx of calcium ions through the receptor, thereby modulating synaptic transmission and plasticity .
Comparison with Similar Compounds
Comparison with Similar Compounds
NPEC-caged-D-AP5 is often compared to other caged neurotransmitters or receptor antagonists in studies requiring spatiotemporal control. Key distinctions are highlighted below:
Key Differentiators
Functional Specificity :
- Unlike caged glutamate analogs (e.g., MNI-caged-L-glutamate), this compound selectively antagonizes NMDA receptors upon uncaging. This specificity makes it invaluable for dissecting NMDA receptor-dependent synaptic plasticity without confounding AMPA receptor activation .
Induction Efficiency: In experiments on GABA-induced synaptogenesis, this compound uncaging failed to induce gephyrin clustering or dendritic spinogenesis, unlike GABA uncaging itself. This underscores its role as a negative control in studies requiring NMDA receptor blockade .
Age-Dependent Efficacy :
- This compound’s functional outcomes vary with tissue maturity. In older cortical slices (EP14–EP18), its inability to modulate synaptic induction contrasts with younger tissues (EP3–EP4), where NMDA receptor activity is more dynamically regulated .
Data Tables
Table 1: Comparative Profile of this compound and Related Compounds
Research Findings
Critical Insights from Experimental Data
Mechanistic Divergence: this compound’s lack of induction (Fig. S6–S7 ) contrasts sharply with GABA uncaging, which triggers spinogenesis via distinct expression pathways (Fig. 1E ). This highlights its utility in isolating NMDA receptor-specific effects.
Developmental Sensitivity :
- The compound’s inefficacy in older tissues (EP14–EP18) aligns with age-dependent declines in NMDA receptor mobility, reinforcing its role in studying critical periods of synaptic plasticity .
Biological Activity
NPEC-caged-D-AP5 is a caged derivative of D-AP5, a well-known antagonist of the N-methyl-D-aspartate (NMDA) receptor. This compound is utilized extensively in neuroscience research due to its ability to provide precise temporal and spatial control over NMDA receptor activity through photolysis. This article delves into the biological activity of this compound, including its mechanism of action, pharmacokinetics, and applications in research.
Target of Action
this compound specifically targets NMDA receptors, which are critical for synaptic transmission and plasticity in the central nervous system. The compound acts as an antagonist by binding to the NMDA receptor, inhibiting its activation and preventing calcium ion influx that is typically induced by glutamate binding .
Molecular Mechanism
The NPEC group attached to D-AP5 is photosensitive, allowing for controlled activation via light exposure. Upon photolysis, the NPEC group is cleaved, releasing active D-AP5 that can then bind to NMDA receptors, effectively blocking their function . This mechanism enables researchers to manipulate NMDA receptor activity with high precision in experimental settings.
Pharmacokinetics
Solubility and Stability
this compound is soluble in water and dimethyl sulfoxide (DMSO) at concentrations up to 100 mM. It demonstrates stability when stored at -20°C, which is crucial for maintaining its efficacy in experimental applications .
Dosage Effects
Research indicates that the effects of this compound vary with dosage. Lower doses effectively inhibit NMDA receptor activity without significant adverse effects, making it suitable for various experimental designs .
Cellular Effects
This compound influences neuronal signaling pathways by inhibiting NMDA receptor activation during synaptic transmission. This inhibition plays a vital role in associative long-term potentiation (LTP), a process essential for learning and memory .
Applications in Research
This compound is widely used in neuroscience to study NMDA receptor functions related to synaptic plasticity and neurological disorders. Its ability to control receptor activation allows for experiments that elucidate the mechanisms underlying learning and memory processes.
Case Studies
- Synaptic Plasticity : In studies involving hippocampal slices, researchers used this compound to investigate the role of NMDA receptors in LTP induction. The controlled release of D-AP5 allowed for precise timing in experiments that demonstrated how NMDA receptor blockade affects synaptic strengthening .
- Neuroprotective Studies : Other research has explored the neuroprotective effects of NMDA antagonists like this compound against glutamate-induced toxicity, highlighting its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Comparison with Similar Compounds
| Compound | Caging Group | Release Mechanism | Key Features |
|---|---|---|---|
| This compound | 1-(2-nitrophenyl)ethoxycarbonyl | Photolysis | Controlled release; effective NMDA antagonist |
| MNI-caged-D-AP5 | 4-methoxy-7-nitroindolinyl | Photolysis | Faster release rates; similar applications |
| RuBi-D-AP5 | Various | Photolysis | Offers unique properties for specific studies |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
